molecular formula C15H25NO3Si B11839540 tert-Butyl 2-(trimethylsilyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate

tert-Butyl 2-(trimethylsilyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate

Cat. No.: B11839540
M. Wt: 295.45 g/mol
InChI Key: DFRZHLYEEDSMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-(trimethylsilyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring a fused furopyridine core. The tert-butyl carboxylate group acts as a protective moiety for amines, while the trimethylsilyl (TMS) substituent at the 2-position modulates electronic and steric properties. Such compounds are critical intermediates in pharmaceutical synthesis, particularly for antiplatelet agents like clopidogrel analogs .

Properties

Molecular Formula

C15H25NO3Si

Molecular Weight

295.45 g/mol

IUPAC Name

tert-butyl 2-trimethylsilyl-6,7-dihydro-4H-furo[3,2-c]pyridine-5-carboxylate

InChI

InChI=1S/C15H25NO3Si/c1-15(2,3)19-14(17)16-8-7-12-11(10-16)9-13(18-12)20(4,5)6/h9H,7-8,10H2,1-6H3

InChI Key

DFRZHLYEEDSMFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(O2)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Boc Protection of Pyridine Derivatives

A widely adopted method involves treating a pyridine precursor with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. For example, 1H-pyrrolo[3,2-c]pyridine undergoes Boc protection in dichloromethane (DCM) with triethylamine (TEA) as a base, achieving yields exceeding 98%. Similar conditions apply to furopyridine systems:

ReagentSolventBaseTemperatureTimeYieldSource
Boc₂ODCMTEA25°C12 h98.2%
Boc₂OAcetonitrileDMAP20°C18 h100%

DMAP = 4-Dimethylaminopyridine; TEA = Triethylamine

The choice of base and solvent critically impacts efficiency. Polar aprotic solvents like acetonitrile favor faster reaction rates, while DCM offers better compatibility with acid-sensitive intermediates.

Silylation: Introduction of the Trimethylsilyl Group

The TMS group is introduced via nucleophilic substitution or metal-mediated silylation. Trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) are common silylating agents.

Electrophilic Silylation

In furopyridine systems, electrophilic silylation at position 2 is achieved under mild conditions. For instance, lithiation of the furan ring using LDA (lithium diisopropylamide) followed by quenching with TMSCl provides regioselective silylation:

Furopyridine+LDALithiated intermediateTMSClTMS-substituted product\text{Furopyridine} + \text{LDA} \rightarrow \text{Lithiated intermediate} \xrightarrow{\text{TMSCl}} \text{TMS-substituted product}

This method avoids side reactions at the pyridine nitrogen, which is protected as a Boc carbamate.

Cyclization Strategies for Furo[3,2-c]Pyridine Formation

The fused furopyridine core is constructed via cyclization of appropriately substituted precursors. Two predominant routes are documented:

Claisen Rearrangement

Heating 3-(2-propynyloxy)pyridine derivatives in polar solvents like DMF induces a Claisen rearrangement, yielding furo[3,2-c]pyridine derivatives. For example:

3-(2-Propynyloxy)pyridineΔ,DMF2-Methylfuro[3,2-c]pyridine+2-Methylfuro[2,3-c]pyridine\text{3-(2-Propynyloxy)pyridine} \xrightarrow{\Delta, \text{DMF}} \text{2-Methylfuro[3,2-c]pyridine} + \text{2-Methylfuro[2,3-c]pyridine}

Modifying the substituents on the pyridine and optimizing reaction temperatures (typically 120–160°C) enhance regioselectivity.

Palladium-Catalyzed Cross-Coupling

Palladium catalysts enable the formation of the furan ring via Sonogashira or Suzuki-Miyaura couplings. A representative protocol involves:

  • Substrate Preparation : A halogenated pyridine derivative (e.g., 2-iodo-3-pyridinol) is reacted with a terminal alkyne.

  • Cyclization : Using Pd(OAc)₂ and CuI as co-catalysts, the alkyne undergoes intramolecular cyclization to form the fused furan ring.

2-Iodo-3-pyridinol+HC≡C-TMSPd(OAc)₂, CuITMS-substituted furopyridine\text{2-Iodo-3-pyridinol} + \text{HC≡C-TMS} \xrightarrow{\text{Pd(OAc)₂, CuI}} \text{TMS-substituted furopyridine}

This method achieves yields >90% under inert atmospheres and requires careful control of stoichiometry.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Dichloromethane (DCM) : Ideal for Boc protection due to low polarity and compatibility with acid-sensitive groups.

  • DMF : Facilitates high-temperature cyclizations but may require rigorous drying to prevent hydrolysis.

  • Toluene : Used in silylation reactions for its ability to stabilize reactive intermediates.

Catalytic Systems

  • Palladium Catalysts : Pd(OAc)₂ and PdCl₂(PPh₃)₂ are effective for cross-coupling, with phosphine ligands enhancing stability.

  • Copper(I) Salts : CuI accelerates oxidative coupling steps, particularly in Sonogashira reactions.

Purification and Characterization

Final products are purified via column chromatography (silica gel, eluting with ethyl acetate/hexanes) or recrystallization. Characterization relies on:

  • NMR Spectroscopy : Confirms regiochemistry via distinct proton environments (e.g., furan vs. pyridine protons).

  • Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(trimethylsilyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-(trimethylsilyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers are exploring its use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and advanced materials .

Mechanism of Action

The mechanism by which tert-Butyl 2-(trimethylsilyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate exerts its effects involves interactions with specific molecular targets. The trimethylsilyl group, for example, can act as a protecting group during chemical synthesis, while the furo[3,2-c]pyridine core may interact with biological targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key derivatives of the 6,7-dihydrofuro/thieno[3,2-c]pyridine-5(4H)-carboxylate family:

Compound Name Substituent (Position 2) Molecular Weight (g/mol) Purity Key Applications/Properties References
tert-Butyl 2-(trimethylsilyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate Trimethylsilyl ~311.36* ≥95%† Pharmaceutical intermediate; enhanced stability [Inferred]
tert-Butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate Bromo 318.23 95–98% Suzuki coupling precursor; antiplatelet R&D
tert-Butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate Formyl 281.35‡ N/A Aldehyde intermediate for further derivatization
tert-Butyl 3-amino-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate Amino, methyl (pyrazole core) 252.32 ≥95% Crystallography studies; hydrogen bonding motifs

*Estimated by replacing Br (79.9 g/mol) in bromo analog with TMS (73.13 g/mol). †Assumed based on synthesis standards for similar intermediates . ‡Calculated from molecular formula C12H15NO3S.

Key Research Findings

Electronic and Steric Effects
  • Trimethylsilyl vs. Bromo : The TMS group offers steric protection and silicon-directed reactivity, whereas bromo substituents enable cross-coupling reactions (e.g., Suzuki-Miyaura) for aryl/heteroaryl introductions .
  • Thieno vs. Furo Cores: Thieno analogs (S-atom) exhibit higher lipophilicity and metabolic stability compared to furo derivatives (O-atom), impacting bioavailability in antiplatelet agents .

Biological Activity

Chemical Structure and Properties
tert-Butyl 2-(trimethylsilyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate is a complex organic compound characterized by a bicyclic structure that includes both furan and pyridine rings. Its molecular formula is C₁₅H₂₅N₁O₃Si, with a molecular weight of approximately 295.45 g/mol. The presence of the tert-butyl and trimethylsilyl groups enhances its stability and solubility, making it a subject of interest in medicinal chemistry and organic synthesis .

Pharmacological Potential

Preliminary studies indicate that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Activity : Compounds in the furo[3,2-c]pyridine class have shown promise as anticancer agents. For instance, related structures have been evaluated against multiple cancer cell lines, revealing significant growth inhibition .
  • Enzyme Inhibition : Interaction studies suggest potential binding affinities with enzymes or receptors relevant to therapeutic applications. Techniques such as molecular docking are employed to predict these interactions .

Case Studies and Research Findings

  • Anticancer Screening : In one study, derivatives of furo[3,2-c]pyridine were screened against a panel of 60 human cancer cell lines. Notably, some analogs demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) below 10 nM across various cell lines . This indicates a robust potential for further development as anticancer drugs.
  • Mechanistic Studies : In silico studies have been utilized to rationalize the mechanism of action for these compounds. For example, docking studies revealed that certain derivatives have a high affinity for the colchicine binding site on tubulin, suggesting a mechanism involving disruption of microtubule dynamics .

Comparative Analysis

The following table summarizes some structural comparisons with other related compounds:

Compound NameStructure FeaturesUnique Aspects
Tert-butyl 6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylateContains thieno instead of furoPotentially different biological activity due to sulfur atom
Tert-butyl 2-bromo-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylateBromine substituentEnhanced reactivity due to halogen presence
Tert-butyl 2-formyl-6,7-dihydrothieno[3,2-c]pyridineAldehyde functional groupDifferent reactivity patterns due to carbonyl

This table highlights the diversity within this chemical class and underscores the unique attributes of this compound based on its substituents and structural features.

Q & A

Basic: What synthetic methodologies are most effective for preparing tert-Butyl 2-(trimethylsilyl)-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate, and how can reaction parameters be optimized?

Answer:
The synthesis typically involves multi-step routes, including cyclization, silylation, and Boc-protection. Key steps include:

  • Cyclization: Formation of the dihydrofuropyridine core via Pd-catalyzed cross-coupling or acid-mediated cyclization (e.g., using dibromo barbituric acid as a precursor) .
  • Silylation: Introduction of the trimethylsilyl (TMS) group under anhydrous conditions, often using TMS-Cl and a base like triethylamine .
  • Boc Protection: tert-Butoxycarbonyl (Boc) protection of the amine group using Boc anhydride in dichloromethane (DCM) .

Optimization Tips:

  • Temperature Control: Maintain 140°C for microwave-assisted reactions to ensure regioselectivity .
  • Catalyst Loading: Use 5–10 mol% Pd(PPh₃)₄ for efficient cross-coupling .
  • Purification: Employ flash column chromatography (gradient elution with ethyl acetate/hexane) to isolate the product in >80% yield .

Basic: How can researchers validate the molecular structure of this compound using spectroscopic and crystallographic techniques?

Answer:
Spectroscopic Methods:

  • ¹H/¹³C NMR: Key signals include the tert-butyl group (δ ~1.5 ppm, singlet) and the TMS group (δ ~0.2 ppm). The dihydrofuropyridine ring protons appear as multiplets between δ 3.0–4.5 ppm .
  • HRMS: Confirm the molecular ion peak (e.g., [M+Na]⁺ at m/z 540.2720) .

Crystallography:

  • Single-crystal X-ray diffraction can resolve the semi-chair conformation of the dihydropyridine ring and hydrogen-bonding patterns (N–H⋯O/N interactions) .

Advanced: What strategies enable selective functionalization of the trimethylsilyl group for medicinal chemistry applications?

Answer:

  • Protodesilylation: Use fluoride ions (e.g., TBAF) to cleave the TMS group, generating a reactive site for Suzuki-Miyaura coupling or amide formation .
  • Cross-Coupling: Leverage the TMS group as a directing moiety in Pd-catalyzed C–H activation reactions to install aryl/heteroaryl groups .
  • PROTAC Synthesis: Attach E3 ligase-recruiting ligands via amide or click chemistry (e.g., using HATU/DIPEA in DCM) .

Example: In PROTAC synthesis, the TMS group was replaced with a benzamide moiety to enhance target protein degradation .

Advanced: How do computational studies elucidate the electronic and steric effects of the TMS group on reactivity?

Answer:

  • DFT Calculations: Model the electron-withdrawing effect of the TMS group, which stabilizes transition states in cyclization reactions .
  • Steric Maps: Molecular dynamics simulations reveal steric hindrance from the TMS group, influencing regioselectivity in nucleophilic substitutions .
  • NBO Analysis: Quantify hyperconjugative interactions between the TMS group and the dihydrofuropyridine ring, explaining enhanced stability .

Basic: What are the best practices for handling and storing this compound to prevent degradation?

Answer:

  • Storage: Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of the TMS group .
  • Stability: Monitor for decomposition via TLC (silica gel, UV detection). Degradation products include free amine (Boc-deprotection) and silanol (TMS hydrolysis) .
  • Safety: Use PPE (gloves, goggles) due to acute toxicity (H302/H315) and respiratory irritation risks .

Advanced: How can contradictions in reported synthetic yields (e.g., 60–90%) be systematically addressed?

Answer:
Root Causes:

  • Impurity of Reagents: Trace moisture in TMS-Cl reduces silylation efficiency .
  • Catalyst Deactivation: Pd catalysts may degrade under microwave conditions if ligands are unstable .

Resolution:

  • DoE (Design of Experiments): Vary parameters (temperature, solvent, catalyst loading) to identify optimal conditions .
  • In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and intermediate formation .
  • Reproducibility Tests: Replicate literature procedures with strict anhydrous conditions (e.g., molecular sieves in DCM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.